REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([S:8](Cl)(=[O:10])=[O:9])[CH:5]=[N:6][CH:7]=1.[NH2:12][C:13]([CH3:18])([CH2:16][OH:17])[CH2:14][OH:15]>>[OH:15][CH2:14][C:13]([NH:12][S:8]([C:4]1[CH:5]=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=1)(=[O:10])=[O:9])([CH2:16][OH:17])[CH3:18]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(CO)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)(CO)NS(=O)(=O)C=1C=NC=C(C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |